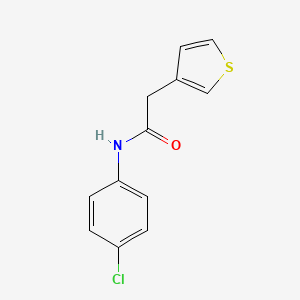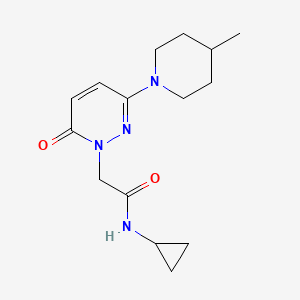![molecular formula C17H27N3O3 B12162652 3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl moiety, and a urea linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with an appropriate isocyanate to form the corresponding urea derivative.
Alkylation: The intermediate is then subjected to alkylation using 3-methyl-2-(morpholin-4-yl)butyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety .
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(4-hydroxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea.
Reduction: Formation of 3-(4-methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]amine.
Substitution: Formation of halogenated derivatives like 3-(4-bromomethoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Explored as a potential therapeutic agent due to its unique structural features that allow for specific interactions with biological targets.
Industry:
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its chemical stability.
作用机制
The mechanism by which 3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances lipophilicity, facilitating membrane permeability, while the morpholinyl moiety can interact with hydrogen bond donors or acceptors in the target site. This compound may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the active site.
相似化合物的比较
- 3-(4-Hydroxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea
- 3-(4-Bromophenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea
Comparison:
- 3-(4-Hydroxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its hydrogen bonding capabilities and solubility.
- 3-(4-Bromophenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea: The presence of a bromine atom increases the compound’s molecular weight and may enhance its reactivity in electrophilic substitution reactions.
The uniqueness of 3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea lies in its balanced combination of lipophilicity and hydrogen bonding potential, making it versatile for various applications in scientific research and industry.
属性
分子式 |
C17H27N3O3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-(3-methyl-2-morpholin-4-ylbutyl)urea |
InChI |
InChI=1S/C17H27N3O3/c1-13(2)16(20-8-10-23-11-9-20)12-18-17(21)19-14-4-6-15(22-3)7-5-14/h4-7,13,16H,8-12H2,1-3H3,(H2,18,19,21) |
InChI 键 |
UKBKFJISCCJFQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CNC(=O)NC1=CC=C(C=C1)OC)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12162574.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B12162585.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12162589.png)

![N-[3-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12162603.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12162609.png)
![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12162627.png)
![1-(6-methoxypyridazin-3-yl)-N-[(2Z)-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B12162631.png)

![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)

